Momelotinib-3,3,5,5-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2 |
InChI Key |
ZVHNDZWQTBEVRY-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Momelotinib 3,3,5,5 D4
Strategic Design and Optimization of Deuteration Protocols for Momelotinib (B1663569) Precursors
The synthesis of Momelotinib-3,3,5,5-d4 is designed around the late-stage introduction of a deuterated precursor, a strategy that is both efficient and convergent. The core principle involves preparing the non-deuterated parts of the molecule and the deuterated morpholine (B109124) moiety separately, followed by their condensation to form the final product.
The primary site of deuteration in this compound is the morpholine ring. Therefore, the key strategic element is the synthesis of a deuterated morpholine-containing precursor. A common and effective approach is the preparation of 4-(3',3',5',5'-d4-morpholino)aniline . google.com This deuterated intermediate contains the essential structural components—the aniline (B41778) group and the deuterated morpholine ring—ready for coupling with the pyrimidine (B1678525) core of the molecule.
Synthesis of the Deuterated Precursor: The initial and most critical step is the synthesis of 4-(3',3',5',5'-d4-morpholino)aniline. This is typically achieved by constructing the morpholine ring using deuterated building blocks.
Guanidinylation: The deuterated aniline is then converted to its corresponding guanidine (B92328) derivative, 1-(4-(3',3',5',5'-d4-morpholinophenyl))guanidine .
Condensation/Cyclization: This deuterated guanidine is reacted with a suitable pyrimidine precursor, such as methyl 4-(3-(dimethylamino)acryloyl)benzoate, to form the central pyrimidine ring structure of Momelotinib. researchgate.net
Final Amidation: The resulting intermediate is then subjected to a final amidation step to install the cyanomethyl amide side chain, yielding this compound. cjph.com.cn
Detailed Elucidation of the Stereoselective and Regioselective Deuterium (B1214612) Labeling Pathways
The synthesis of the key intermediate, 4-(3',3',5',5'-d4-morpholino)aniline, requires precise control over the placement of deuterium atoms. The labeling is regioselective, targeting the C3 and C5 positions of the morpholine ring specifically. As these positions are equivalent due to the symmetry of the morpholine ring and are not chiral centers, the primary challenge lies in the regioselectivity of the deuteration method.
A common pathway to achieve this specific labeling involves building the morpholine ring from smaller, deuterated components. One established method is the reaction of a substituted aniline with a deuterated bis(2-haloethyl) ether. For instance, the synthesis could proceed via the N-alkylation of 4-nitroaniline (B120555) with a deuterated reagent like bis(2-bromoethyl-1,1,2,2-d4) ether, followed by the reduction of the nitro group to an aniline.
An alternative and analogous pathway, described in patent literature for similar deuterated heterocycles, involves using deuterated diols. google.com The pathway for the morpholine ring can be depicted as:
Preparation of Deuterated Diethanolamine (B148213): A deuterated version of diethanolamine, specifically N-(2-hydroxyethyl)-N-(2-hydroxyethyl-d4)amine or a similarly deuterated analogue, is prepared.
Ring Closure: This deuterated diethanolamine derivative is then cyclized, typically under acidic conditions, to form the d4-morpholine ring attached to the desired phenyl group.
The regioselectivity is ensured by the very nature of the building blocks used. For example, using bis(2-bromoethyl-1,1,2,2-d4) ether ensures that the deuterium atoms are located exclusively at the positions adjacent to the oxygen atom, which become the C3 and C5 positions of the morpholine ring upon cyclization. Since the morpholine ring in Momelotinib is achiral and symmetrically substituted at the nitrogen atom, stereoselectivity in the traditional sense is not a factor at the deuterated centers.
Considerations for Isotopic Purity and Scalability in Deuterated Momelotinib Synthesis
The production of deuterated active pharmaceutical ingredients (APIs) like this compound for research and potential clinical use necessitates stringent control over isotopic purity and the development of scalable synthetic routes.
Isotopic Purity and Enrichment: Isotopic purity refers to the percentage of the deuterated compound that contains the intended number of deuterium atoms. It is distinct from isotopic enrichment, which is the mole fraction of deuterium at a specific labeled site. isotope.com For a compound like this compound, the goal is to have the highest possible percentage of molecules containing exactly four deuterium atoms (the d4 isotopologue).
However, the synthesis will inevitably produce a distribution of isotopologues, including molecules with fewer deuterium atoms (e.g., d3, d2, d1) and even non-deuterated molecules (d0). acs.org The relative amount of these isotopologues depends on factors like the isotopic purity of the deuterated reagents and the efficiency of each synthetic step. google.com For example, a deuterated reagent with 99% isotopic enrichment at each deuterium site will still lead to a final product containing a small percentage of lower isotopologues. isotope.com
The challenge is that these isotopic mixtures are typically inseparable using standard purification techniques like HPLC. nih.gov Therefore, achieving high isotopic purity relies on using highly enriched starting materials and optimizing reaction conditions to prevent any H/D exchange with protic solvents or reagents. sigmaaldrich.com
| Factor | Description | Impact on Purity |
|---|---|---|
| Purity of Deuterated Reagents | The isotopic enrichment of the starting materials (e.g., deuterated solvents, deuterated building blocks). google.com | Directly correlates with the final isotopic purity. Higher reagent purity leads to higher product purity. |
| Reaction Conditions | Potential for H/D exchange with solvents, reagents, or atmospheric moisture. sigmaaldrich.com | Harsh conditions (e.g., high temperature, strong acid/base) can lead to loss of deuterium, reducing purity. |
| Number of Synthetic Steps | Each step post-deuteration carries a risk of reducing isotopic enrichment. | Fewer steps after introducing the deuterium label generally help maintain higher purity. |
Scalability: Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. The primary concerns are the cost and availability of highly deuterated starting materials. nih.gov Deuterated reagents are significantly more expensive than their non-deuterated counterparts.
To address this, synthetic routes must be designed for maximum efficiency and convergence, as discussed in section 2.1. A convergent synthesis, where the expensive deuterated fragment is introduced as late as possible, minimizes the loss of the isotopic label in early, lower-yielding steps. researchgate.net Furthermore, developing robust and high-yielding reactions is crucial for making the process economically viable on a larger scale. Continuous-flow processes are being explored for deuteration reactions as they can offer better control, safety, and efficiency for large-scale production. nih.gov
| Consideration | Key Challenges | Mitigation Strategies |
|---|---|---|
| Cost of Raw Materials | High cost of deuterated reagents (e.g., D2O, deuterated solvents, deuterated building blocks). nih.gov | Optimize synthetic route for late-stage deuteration; develop efficient recycling methods for deuterated solvents. |
| Process Efficiency | Ensuring high yields and minimizing side reactions to conserve the isotopic label. | Route scouting for high-yielding reactions; process optimization (temperature, pressure, catalyst loading). |
| Process Safety and Control | Handling of specific reagents and ensuring consistent isotopic incorporation on a large scale. nih.gov | Implementation of process analytical technology (PAT); exploring continuous-flow manufacturing. nih.gov |
Molecular and Cellular Mechanisms of Action of Momelotinib 3,3,5,5 D4
Refined Analysis of Momelotinib-3,3,5,5-d4 Binding Kinetics and Affinity to Janus Kinase (JAK) Subtypes (JAK1, JAK2, JAK3, TYK2)
Momelotinib (B1663569), the parent compound of this compound, is an ATP-competitive inhibitor of JAK1 and JAK2. medchemexpress.comdrugbank.com It demonstrates potent inhibitory activity against these two subtypes, which are crucial mediators of cytokine and growth factor signaling pathways essential for hematopoiesis and immune function. ojjaarahcp.com The inhibitory concentrations (IC₅₀) of momelotinib for JAK1 and JAK2 are 11 nM and 18 nM, respectively. medchemexpress.com In contrast, it exhibits significantly less activity against JAK3. medchemexpress.com The inhibitory profile of momelotinib and its major human circulating metabolite, M21, shows a higher affinity for JAK2 compared to JAK3 and tyrosine kinase 2 (TYK2). ojjaarahcp.com
While specific binding kinetic and affinity data for this compound are not extensively detailed in the provided search results, the deuteration is primarily aimed at altering its metabolism rather than its direct interaction with the kinase active site. google.com It is therefore anticipated that this compound retains a similar high-affinity binding profile to JAK1 and JAK2 as its non-deuterated counterpart.
| Kinase | IC₅₀ (nM) of Momelotinib |
| JAK1 | 11 |
| JAK2 | 18 |
| JAK3 | >1000 (significantly less active) |
| TYK2 | - |
Data for momelotinib, the parent compound.
Investigation of Downstream Signaling Pathway Modulation by this compound in Cellular Models, including JAK-STAT pathway and ACVR1/hepcidin (B1576463) axis
The primary mechanism of action of momelotinib involves the inhibition of the JAK-STAT signaling pathway. drugbank.com Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs). plos.org By inhibiting JAK1 and JAK2, momelotinib effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov This, in turn, suppresses the transcription of genes involved in cell proliferation and survival, as well as the inflammatory responses that contribute to the constitutional symptoms of myelofibrosis. nih.gov
A distinguishing feature of momelotinib is its additional inhibitory activity against Activin A receptor, type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2). nih.govresearchgate.net ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. nih.gov In preclinical models, momelotinib's inhibition of ACVR1 has been shown to decrease hepcidin levels, leading to increased iron availability for erythropoiesis. nih.gov This dual inhibition of both the JAK-STAT pathway and the ACVR1/hepcidin axis is believed to be responsible for momelotinib's unique ability to address not only splenomegaly and constitutional symptoms but also anemia in patients with myelofibrosis. nih.govnih.gov
In cellular models, momelotinib has been shown to inhibit the proliferation of cells dependent on JAK2 or MPL signaling. medchemexpress.com For instance, it inhibits the proliferation of Ba/F3-MPLW515L cells with an IC₅₀ of 200 nM and CHRF-288-11 cells with an IC₅₀ of 1 nM. medchemexpress.com
Comparative Analysis of Receptor-Ligand Interactions between Momelotinib and its Deuterated Analog
The introduction of deuterium (B1214612) in place of hydrogen atoms at specific positions in a molecule can lead to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. google.com This increased bond strength can slow down cytochrome P450 (CYP)-mediated metabolism, potentially improving the drug's pharmacokinetic profile. google.com
While direct comparative studies on the receptor-ligand interactions of momelotinib and this compound are not detailed in the provided results, the structural similarity suggests that the fundamental binding interactions with the ATP-binding pocket of JAK1 and JAK2 would be conserved. The deuteration is not expected to significantly alter the key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that govern the binding of the inhibitor to the kinase. The primary difference lies in the metabolic stability of the deuterated analog.
Elucidation of Off-Target Interactions and Their Biological Implications in Preclinical Settings
While momelotinib is a potent inhibitor of JAK1 and JAK2, like many kinase inhibitors, it can interact with other kinases, which may contribute to both its therapeutic effects and potential side effects. plos.org Comparative phenotypic profiling has revealed that momelotinib has a broader range of activities compared to some other JAK inhibitors, suggesting diverse mechanistic signatures. plos.org
In addition to its primary targets, momelotinib's inhibition of ACVR1 is a significant "off-target" interaction with profound and beneficial biological implications, particularly in the context of anemia in myelofibrosis. nih.govnih.gov This effect on the hepcidin pathway distinguishes it from other JAK inhibitors. haematologica.org
Preclinical studies have also investigated other potential off-target effects. For instance, momelotinib has been observed to be antiproliferative to both B cells and T cells, an effect likely mediated through the inhibition of JAK signaling. plos.org
Preclinical Pharmacodynamics and Efficacy Profiling of Momelotinib 3,3,5,5 D4
Assessment of Pharmacological Activity in In Vitro Cellular Assays
Jaktinib has demonstrated notable activity as a selective inhibitor of the JAK1/2 signaling pathway. Preclinical assessments have indicated that it possesses an inhibitory potency comparable to that of momelotinib (B1663569) and ruxolitinib (B1666119). In cellular assays utilizing cells transformed by specific oncogenic tyrosine kinase mutants, jaktinib exhibited a 50% inhibitory concentration (IC50) of 0.1 μM nih.gov.
The pharmacological mechanism of jaktinib is understood to be similar to that of momelotinib, with a pronounced inhibitory effect on JAK2 and TYK2, and a comparatively lesser effect on JAK1 nih.gov. Furthermore, mirroring the action of momelotinib, jaktinib also demonstrates inhibitory activity against ACVR1 nih.gov. This dual-action mechanism is significant, as JAK-STAT pathway dysregulation is a key factor in myeloproliferative neoplasms, and ACVR1 inhibition is linked to the regulation of hepcidin (B1576463) and iron metabolism, which can be beneficial in addressing anemia associated with these conditions.
Table 1: In Vitro Inhibitory Activity of Jaktinib
| Target | Activity | IC50 | Cell Type |
|---|---|---|---|
| JAK1/2 | Inhibition | 0.1 µM | Cells with oncogenic tyrosine kinase mutants |
| ACVR1 | Inhibition | - | - |
Note: Detailed IC50 values for ACVR1 and a broader panel of cell lines are not extensively available in public preclinical data.
Efficacy Studies of Momelotinib-3,3,5,5-d4 in Defined Animal Models
While comprehensive preclinical efficacy data in animal models for jaktinib is not widely published, its progression to clinical trials implies the successful completion of such studies. Preclinical toxicology assessments have been conducted in Wistar rats and Beagle dogs, establishing a safety profile that supported the initiation of human trials nih.gov. The no-observed-adverse-effect-level (NOAEL) was determined to be 30 mg/kg/day in Wistar rats and 18.3 mg/kg/day in Beagle dogs nih.gov.
Identification and Validation of Preclinical Biomarkers of Response and Pathway Engagement
The mechanism of action of jaktinib points towards specific biomarkers for assessing its activity and response. Inhibition of the JAK-STAT pathway is a primary indicator of target engagement. In preclinical settings, this would typically be validated by measuring the phosphorylation levels of STAT proteins (e.g., pSTAT3 and pSTAT5) in response to cytokine stimulation in relevant cell lines or in ex vivo samples from animal models. A reduction in the levels of phosphorylated STAT proteins would serve as a direct biomarker of pathway inhibition.
Furthermore, due to its inhibitory effect on ACVR1, a key biomarker of downstream pathway engagement would be the modulation of hepcidin levels. Preclinical studies would be expected to demonstrate a reduction in hepcidin expression in response to jaktinib treatment, leading to increased iron availability for erythropoiesis. This provides a mechanistic link to the observed clinical benefits in anemia.
Dose-Response Characterization and Efficacy Potency in Relevant Biological Systems
Preclinical dose-response studies are fundamental in establishing the potency of a compound and informing the dose selection for clinical trials. For jaktinib, in vitro dose-response assays would have been conducted across a range of concentrations to determine the IC50 values for inhibition of cell proliferation in various hematological cancer cell lines, particularly those harboring JAK2 mutations like V617F.
The available data indicates a potent inhibitory effect, with an IC50 of 0.1 μM in certain oncogenic mutant cell lines nih.gov. In a phase I study in healthy volunteers, jaktinib exhibited a linear pharmacokinetic profile over a dose range of 25 to 400 mg nih.gov. The plasma concentration of the drug increased in a dose-dependent manner, which is a critical characteristic for predictable therapeutic effects nih.gov. These preclinical and early clinical pharmacokinetic and pharmacodynamic findings were instrumental in guiding the dose selection for later-stage clinical trials in patients with myelofibrosis.
Preclinical Pharmacokinetics and Metabolic Stability Investigations of Momelotinib 3,3,5,5 D4
Comparative Absorption Profiles in Preclinical Species
Studies on the parent compound, momelotinib (B1663569), indicate that it is rapidly absorbed following oral administration drugbank.comnih.govnih.govresearchgate.net. In preclinical models, momelotinib has demonstrated high oral bioavailability, which is attributed to its high passive permeability and low efflux ratio researchgate.nettargetmol.com.
For Momelotinib-3,3,5,5-d4, the absorption profile is not expected to differ significantly from the parent compound. The deuteration at the 3,3,5,5-positions of the morpholine (B109124) ring is unlikely to alter the physicochemical properties that govern absorption, such as solubility and permeability. Therefore, it is anticipated that this compound would also exhibit rapid absorption and high bioavailability in preclinical species.
| Pharmacokinetic Parameter | Momelotinib (Parent Compound) | Expected for this compound |
| Absorption Rate | Rapid | Rapid |
| Oral Bioavailability | High | High |
| Time to Maximum Concentration (Tmax) | Approximately 2-4 hours nih.govtargetmol.com | Similar to parent compound |
Distribution Characteristics and Tissue Accumulation Studies in Preclinical Models
The distribution of momelotinib is characterized by a large apparent volume of distribution, suggesting extensive tissue distribution drugbank.com. It has a mean blood-to-plasma ratio of 0.72, indicating a low association of the drug and its metabolites with blood cells nih.govresearchgate.nettargetmol.com.
The substitution of hydrogen with deuterium (B1214612) in this compound is not predicted to substantially change its distribution characteristics. Protein binding and tissue permeability are generally not affected by deuteration. Consequently, this compound is expected to have a similar volume of distribution and tissue accumulation profile as momelotinib in preclinical models. Studies using techniques like mass spectrometry imaging could confirm the heterogeneous distribution in various tissues, including tumor sites nih.gov.
| Distribution Parameter | Momelotinib (Parent Compound) | Expected for this compound |
| Volume of Distribution | High | High |
| Blood-to-Plasma Ratio | ~0.72 nih.govresearchgate.nettargetmol.com | Similar to parent compound |
| Tissue Accumulation | Extensive | Extensive |
In Vitro and In Vivo Metabolic Fate of this compound, with emphasis on the Deuterium Isotope Effect on Cytochrome P450 Metabolism
The metabolism of momelotinib is primarily mediated by multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2 drugbank.comresearchgate.netnih.gov. A major metabolic pathway involves the oxidation of the morpholine ring to form the active metabolite M21, a process initiated by CYP enzymes and followed by metabolism via aldehyde oxidase drugbank.comnih.govresearchgate.net.
The deuteration at the 3,3,5,5-positions of the morpholine ring in this compound is a strategic modification intended to slow down the rate of metabolic oxidation at this site. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage by metabolic enzymes. This phenomenon, known as the deuterium kinetic isotope effect, can significantly reduce the rate of metabolism nih.govplos.org.
In the case of this compound, this effect is expected to decrease the formation of the M21 metabolite. By retarding the primary metabolic pathway, a greater proportion of the parent drug may remain in circulation for a longer duration. However, it is also possible that this could lead to "metabolic switching," where alternative metabolic pathways become more prominent plos.org.
| Metabolic Aspect | Momelotinib (Parent Compound) | Expected for this compound |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP1A2 drugbank.comresearchgate.netnih.gov | Same enzymes, but with altered kinetics |
| Major Metabolic Pathway | Oxidation of the morpholine ring to form M21 drugbank.comnih.govresearchgate.net | Reduced rate of morpholine ring oxidation |
| Deuterium Isotope Effect | Not applicable | Significant reduction in the rate of M21 formation |
Excretion Pathways and Mass Balance Studies in Preclinical Models
In preclinical and human studies, momelotinib and its metabolites are primarily eliminated through the feces, with a smaller portion excreted in the urine drugbank.comnih.govnih.govresearchgate.net. Following a radiolabeled dose of momelotinib, approximately 69% of the radioactivity is recovered in feces and 28% in urine drugbank.com. Unchanged momelotinib accounts for a fraction of the excreted dose, with the majority being metabolites researchgate.net.
For this compound, the primary routes of excretion are expected to remain the same (fecal and renal). However, due to the anticipated reduction in metabolism, a higher proportion of the administered dose may be excreted as the unchanged parent drug. A mass balance study in preclinical models would be necessary to quantify the exact proportions of parent drug and metabolites in the excreta.
| Excretion Parameter | Momelotinib (Parent Compound) | Expected for this compound |
| Primary Route of Excretion | Feces drugbank.comnih.govnih.govresearchgate.net | Feces |
| Secondary Route of Excretion | Urine drugbank.comnih.govnih.govresearchgate.net | Urine |
| Proportion of Unchanged Drug in Excreta | Low | Potentially higher than the parent compound |
Impact of Deuteration on Half-Life and Systemic Exposure in Preclinical Models
The terminal elimination half-life of momelotinib in humans is reported to be between 4 to 8 hours drugbank.comnih.govnih.gov. The deuterium kinetic isotope effect is anticipated to have a significant impact on the half-life and systemic exposure of this compound. By slowing the rate of metabolic clearance, the elimination half-life of the deuterated compound is expected to be prolonged.
An extended half-life would lead to an increase in the total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). This enhanced exposure could potentially allow for different dosing regimens to achieve the desired therapeutic effect nih.gov. Preclinical studies in rodent models would be essential to quantify the magnitude of this effect.
| Pharmacokinetic Parameter | Momelotinib (Parent Compound) | Expected for this compound |
| Elimination Half-Life | 4-8 hours drugbank.comnih.govnih.gov | Longer than the parent compound |
| Systemic Exposure (AUC) | Dose-proportional up to 300 mg nih.gov | Increased compared to the parent compound at equivalent doses |
| Clearance | High | Reduced compared to the parent compound |
Advanced Analytical Methodologies for the Characterization and Quantification of Momelotinib 3,3,5,5 D4
High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation and Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Momelotinib-3,3,5,5-d4. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. This capability is crucial for unequivocally verifying the successful synthesis of the target deuterated compound and distinguishing it from its non-deuterated counterpart and other potential impurities. rsc.org
The isotopic purity of a deuterated compound is a critical quality attribute, and HRMS is a primary technique for its assessment. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the isotopic peaks corresponding to the unlabeled compound (M), the desired deuterated isotopologue (e.g., M+4 for this compound), and other partially or overly deuterated species can be integrated. rsc.org This allows for the calculation of the percentage of isotopic enrichment, ensuring that the compound meets the required specifications for its intended use, particularly as an internal standard in quantitative bioanalysis. rsc.org
Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of this compound
| Isotopologue | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Relative Abundance (%) | Isotopic Purity Contribution |
| Momelotinib (B1663569) (d0) | 414.1808 | 414.1811 | 0.72 | 0.5 | 0.5% d0 |
| Momelotinib-d1 | 415.1871 | 415.1875 | 0.96 | 0.2 | 0.2% d1 |
| Momelotinib-d2 | 416.1934 | 416.1939 | 1.20 | 0.1 | 0.1% d2 |
| Momelotinib-d3 | 417.1996 | 417.2001 | 1.20 | 0.2 | 0.2% d3 |
| Momelotinib-d4 | 418.2059 | 418.2055 | -0.96 | 99.0 | 99.0% d4 |
Note: The data presented in this table is illustrative and serves to demonstrate the application of HRMS for isotopic purity assessment. Actual values would be determined experimentally.
Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Quantitative Bioanalysis in Preclinical Samples
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in complex biological matrices like plasma, blood, and tissue homogenates. agilexbiolabs.com For preclinical studies involving Momelotinib, a robust and validated LC-MS/MS method is essential for characterizing its pharmacokinetic profile. readarticle.orgresearchgate.net In such assays, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). kcasbio.com
The use of a SIL-IS is critical for achieving high accuracy and precision in quantitative bioanalysis. kcasbio.com Because this compound is chemically identical to the analyte (Momelotinib), it co-elutes during chromatography and experiences similar ionization effects (suppression or enhancement) in the mass spectrometer's ion source. kcasbio.com This co-elution allows the SIL-IS to normalize for variability introduced during sample preparation and analysis, leading to more reliable data. kcasbio.com The mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratios in multiple reaction monitoring (MRM) mode. readarticle.org For instance, a specific precursor-to-product ion transition would be monitored for Momelotinib (e.g., m/z 415.4 → 160.4) and a different one for this compound (e.g., m/z 419.4 → 160.4), ensuring specificity. pharmaffiliates.comreadarticle.org
Table 2: Example LC-MS/MS Parameters for Momelotinib Quantification using this compound as Internal Standard
| Parameter | Momelotinib (Analyte) | This compound (IS) |
| Precursor Ion (Q1) m/z | 415.4 | 419.4 |
| Product Ion (Q3) m/z | 160.4 | 160.4 |
| Retention Time | 2.52 min | ~2.52 min |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Note: The specific m/z transitions and retention times are based on published methods for Momelotinib and are illustrative for a method incorporating its d4-labeled internal standard. readarticle.orgresearchgate.net
Development and Validation of Assays for this compound and its Metabolites in Biological Matrices
The development and validation of a bioanalytical method for this compound and its potential metabolites are governed by stringent regulatory guidelines. researchgate.netresearchgate.net While this compound is primarily used as an internal standard, its own stability and potential for in-vivo conversion must be understood. Furthermore, if this compound were to be studied as a therapeutic agent itself, a dedicated assay would be required. The validation process ensures that the analytical method is reliable and reproducible for its intended purpose. nih.gov
Key validation parameters include:
Selectivity and Specificity: The assay must be able to differentiate the analyte from endogenous matrix components and other metabolites. readarticle.org
Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels. readarticle.orgresearchgate.net
Calibration Curve: A linear relationship between instrument response and known analyte concentrations is established. readarticle.org
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. americanpharmaceuticalreview.com
Recovery: The efficiency of the extraction process from the biological matrix. readarticle.org
Matrix Effect: The influence of matrix components on the ionization of the analyte. kcasbio.com
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). researchgate.net
Studies on the non-deuterated Momelotinib have identified a major human metabolite, M21 (a morpholino lactam), which is pharmacologically active. nih.gov When developing assays for deuterated Momelotinib, it is crucial to assess whether the deuteration pattern affects the formation of M21 or leads to the generation of novel metabolites. This involves screening for potential metabolic products and validating methods for their quantification if they are found to be significant. ppd.com
Application of NMR Spectroscopy for Elucidating Deuterium (B1214612) Incorporation and Stability
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and provides complementary information to mass spectrometry. For this compound, NMR is particularly valuable for confirming the precise location and extent of deuterium incorporation. rsc.org
¹³C NMR spectroscopy is also highly informative. The carbon atoms bonded to deuterium will exhibit characteristic changes in their signals. The one-bond isotope effect causes an upfield shift in the ¹³C resonance, and the signal multiplicity changes from a singlet (for C-H) to a triplet (for C-D) due to spin-spin coupling, providing further structural confirmation. rsc.orgnih.gov
Table 3: Expected NMR Signal Changes for this compound
| Nucleus | Observation | Rationale |
| ¹H NMR | Disappearance of signals corresponding to H-3 and H-5 on the morpholino ring. | Replacement of ¹H with ²H. |
| ²H NMR | Appearance of signals corresponding to D-3 and D-5 on the morpholino ring. | Direct detection of deuterium nuclei. sigmaaldrich.com |
| ¹³C NMR | Upfield shift and triplet multiplicity for C-3 and C-5 of the morpholino ring. | One-bond isotope effect and C-D coupling. rsc.org |
Methodologies for Assessing Deuterium Isotope Effects in Biological Systems
A primary motivation for synthesizing this compound is to leverage the deuterium kinetic isotope effect (KIE) to improve metabolic stability. google.comansto.gov.au The KIE occurs when the cleavage of a C-D bond is the rate-determining step in a metabolic reaction; because the C-D bond is stronger than a C-H bond, the reaction proceeds more slowly. portico.org
Assessing the KIE typically involves in vitro metabolic assays using systems like liver microsomes or hepatocytes. ansto.gov.aunih.gov A common approach is to incubate a 1:1 mixture of the deuterated compound (this compound) and its non-deuterated counterpart (Momelotinib) in the same reaction medium. ansto.gov.aunih.gov The relative rates of disappearance of the two compounds are then monitored over time using LC-MS/MS. nih.gov By comparing the ratio of the d4 to d0 compound at different time points relative to the initial ratio, a KIE can be observed. A significant increase in this ratio over time indicates that the non-deuterated form is being metabolized faster, demonstrating a positive KIE. ansto.gov.au
This direct comparison method is highly efficient as it minimizes experimental variability that can arise from running separate assays for each compound. nih.gov The results from these in vitro studies can help predict whether the deuteration strategy is likely to translate to an improved pharmacokinetic profile (e.g., longer half-life, reduced clearance) in vivo. portico.orgresearchgate.net
Structure Activity Relationships Sar and Analogue Exploration for Momelotinib and Its Deuterated Variants
Systematic Elucidation of Key Pharmacophoric Features of Momelotinib (B1663569) for JAK Inhibition
Momelotinib is an adenosine (B11128) triphosphate (ATP)-competitive inhibitor that demonstrates significant activity against Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). nih.govdrugbank.commedchemexpress.com Its chemical structure is built upon a phenylaminopyrimidine scaffold. researchgate.net The key pharmacophoric features essential for its inhibitory activity against the JAK family of kinases have been elucidated through extensive structure-activity relationship (SAR) studies.
The core structure consists of three main components:
A Pyrimidine (B1678525) Core: This heterocyclic ring serves as the central scaffold onto which the other functional groups are attached. The specific substitution pattern on this ring is crucial for its biological activity and selectivity.
A 4-(4-morpholinyl)anilino Group: This group is attached at the 2-position of the pyrimidine ring. The morpholine (B109124) ring within this moiety is a significant site for metabolism. researchgate.net The major circulating and pharmacologically active metabolite, M21, is a morpholino lactam, formed through oxidation of this ring. researchgate.netfrontiersin.org This indicates that while the morpholine group is a metabolic liability, its oxidized form retains inhibitory activity. researchgate.net
An N-(cyanomethyl)benzamide Group: Attached at the 4-position of the pyrimidine ring, this part of the molecule contributes to the binding within the ATP pocket of the kinase. biorxiv.org
Momelotinib's inhibitory profile shows selectivity for JAK1 and JAK2 over JAK3. drugbank.commedchemexpress.com A comparative study of various JAK inhibitors revealed that the structural features of Momelotinib distinguish it from other aminopyrimidine-containing inhibitors like fedratinib. ashpublications.org A pharmacophore model for thiamine (B1217682) suggested that certain 2,4-diaminopyrimidine-containing JAK inhibitors could mimic thiamine, leading to off-target inhibition of thiamine transporters. ashpublications.orgconfex.com However, Momelotinib, which lacks a 4-amino group on the pyrimidine, does not fit this model and does not inhibit thiamine transport, highlighting the importance of its specific substitution pattern for its safety and selectivity profile. ashpublications.orgconfex.com
Table 1: Inhibitory Activity of Momelotinib Against Various Kinases.
| Kinase Target | IC50 (nM) |
|---|---|
| JAK1 | 11 nih.govdrugbank.commedchemexpress.com |
| JAK2 | 18 nih.govdrugbank.commedchemexpress.com |
| JAK3 | 155 drugbank.com |
| TYK2 | 17 drugbank.com |
Investigation of the Specific Contribution of Deuterium (B1214612) at the 3,3,5,5 Positions to SAR and Pharmacological Activity
The strategic placement of deuterium at specific molecular positions is a technique known as "precision deuteration," used to improve a drug's pharmacokinetic properties. nih.gov For Momelotinib, the morpholine ring is a known metabolic "soft spot," primarily metabolized by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This metabolic process involves the oxidation of the carbon atoms alpha to the morpholine nitrogen (the 3 and 5 positions), leading to the formation of a carbinolamine intermediate which is then converted to the major active metabolite, M21 (a morpholino lactam). researchgate.net
The substitution of hydrogen with deuterium at these metabolically vulnerable 3,3,5,5 positions creates the specific compound Momelotinib-3,3,5,5-d4. medchemexpress.com The rationale behind this is based on the kinetic isotope effect. google.comgoogle.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult for metabolic enzymes to break. google.comgoogle.com
By deuterating the 3 and 5 positions of the morpholine ring, the rate of CYP-mediated oxidation at these sites is expected to decrease. nih.govgoogle.com This modification is designed to:
Improve Metabolic Stability: Slowing down the formation of metabolites can increase the half-life of the parent drug in the body. nih.gov
Enhance Pharmacokinetic Profile: An improved metabolic profile could potentially lead to more consistent drug exposure and may allow for adjustments in dosing. nih.govresearchgate.net
Preserve Pharmacological Activity: Because deuterium is nearly identical in size and shape to hydrogen, this substitution is not expected to alter the way the molecule binds to its target kinases, thus preserving its pharmacodynamic properties. google.comresearchgate.net
Rational Design and Synthesis of Novel Momelotinib Analogues Based on Deuteration Insights
Insights gained from understanding the metabolic pathways of Momelotinib, particularly the role of the morpholine ring, have guided the rational design of new analogues. The primary goal of these designs is to enhance metabolic stability and improve pharmacokinetic properties, an objective directly addressed by deuteration. nih.govresearchgate.net
One prominent example of a novel analogue developed from this insight is Jaktinib, a deuterated form of Momelotinib designed specifically to improve its pharmacokinetics. researchgate.net The development of such deuterated analogues represents a "deuterium switch" approach, where an existing drug is modified to create a potentially superior therapeutic with an improved metabolic profile. nih.gov
The synthesis of deuterated Momelotinib analogues, including this compound, involves incorporating deuterium atoms at specific positions. google.comsmolecule.com General synthetic strategies outlined in patent literature involve the preparation of appropriately deuterated intermediates, which are then carried through the subsequent reaction steps to form the final compound. google.com For example, the synthesis of Momelotinib-d8, which has deuterium at eight positions on the morpholine ring, involves:
Deuteration of a precursor molecule to substitute hydrogen with deuterium atoms at the desired positions. smolecule.com
Formation of Key Intermediates using standard organic synthesis reactions like nucleophilic substitutions and coupling. smolecule.com
Final Assembly of the intermediates to yield the final deuterated Momelotinib analogue. smolecule.com
Beyond direct deuteration, systematic SAR studies have led to other analogues. For instance, research focused on optimizing the core structure to achieve broader JAK inhibition resulted in the discovery of "compound 32," which showed potent inhibition of JAK1, JAK2, and JAK3 and possessed favorable pharmacokinetic properties and superior in vivo efficacy compared to the parent Momelotinib. researchgate.netnih.govx-mol.com This work, while not exclusively focused on deuteration, aligns with the same goal of rationally designing analogues with improved drug-like properties, a process informed by understanding metabolic weaknesses.
Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations) for SAR Refinement and Deuterium Effects
Computational chemistry methods are valuable tools for refining the SAR of Momelotinib and understanding the potential effects of modifications like deuteration. These approaches provide atomic-level insights into how the inhibitor interacts with its target kinases.
Molecular Docking studies have been used to predict the binding mode of Momelotinib within the ATP-binding site of kinases.
An in-silico analysis of Momelotinib binding to FLT3, a different kinase, predicted that the molecule anchors itself via three hydrogen bonds and that the N-(cyanomethyl)benzamide moiety fits into a specific pocket. biorxiv.org
A comparative docking study of five different JAK inhibitors, including Momelotinib, into the JAK2 protein found that all inhibitors bind to Pocket 1 of Chain A, but Momelotinib and Ruxolitinib (B1666119) also showed additional binding interactions with Pocket 1 of Chain B, which may relate to their specific inhibitory profiles. chemrxiv.org
Pharmacophore Modeling has been employed to understand inhibitor selectivity. A model derived from the structure of thiamine was used to explain why certain JAK inhibitors (like fedratinib) inhibit thiamine transporters, while Momelotinib does not. ashpublications.orgconfex.com The model showed that Momelotinib's structure does not align with the key features required for this off-target interaction. ashpublications.orgconfex.com
Quantitative Structure-Activity Relationship (QSAR) models have been developed using datasets that include Momelotinib to predict the inhibitory activity of compounds against different JAK subtypes. acs.org
Molecular Dynamics (MD) Simulations have been used to study the conformational dynamics of JAK2. aacrjournals.org These simulations revealed flexibility in regions around the ATP-binding site, providing information that can be used to design novel inhibitors that exploit these dynamic states. aacrjournals.org
While no specific computational studies on this compound were found in the search results, these computational techniques are instrumental in understanding the metabolism of drug candidates. Docking simulations can be used to position the metabolically susceptible morpholine ring within the active site of CYP enzymes, helping to visualize and predict the site of oxidation. researchgate.net This, in turn, validates the rational design of deuterating specific positions like 3,3,5,5 to block this metabolic pathway.
Table 2: Summary of Computational Studies Involving Momelotinib.
| Computational Method | Application to Momelotinib SAR | Key Findings / Insights | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicting binding mode in kinase active sites. | Predicted H-bond interactions and binding to multiple pockets in JAK2. | biorxiv.orgchemrxiv.org |
| Pharmacophore Modeling | Explaining selectivity and off-target effects. | Distinguished Momelotinib from inhibitors that interact with the thiamine transporter. | ashpublications.orgconfex.com |
| QSAR | Developing predictive models for JAK inhibition. | Momelotinib was part of a dataset used to build a model for predicting JAK1 inhibitory activity. | acs.org |
Translational Research Frameworks and Future Directions for Momelotinib 3,3,5,5 D4
Bridging Preclinical Efficacy Data to Potential Therapeutic Applications (Conceptual)
Translating preclinical findings into viable therapeutic applications is a cornerstone of drug development. For Momelotinib-3,3,5,5-d4, this process is conceptually rooted in the established efficacy of its parent compound, Momelotinib (B1663569), and the known pharmacokinetic advantages conferred by deuteration. nih.govnih.gov Momelotinib is a potent inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor, type 1 (ACVR1). bloodresearch.or.krtandfonline.comhaematologica.org This multi-target profile has demonstrated significant preclinical and clinical efficacy in treating myelofibrosis by reducing spleen size, alleviating constitutional symptoms, and, uniquely, improving anemia through ACVR1 inhibition. bloodresearch.or.krnih.govyuntsg.com
The strategic replacement of hydrogen with deuterium (B1214612) at specific metabolic "soft spots" in a molecule can slow down its breakdown by metabolic enzymes, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov This modification can lead to improved pharmacokinetic properties, such as a longer half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites. nih.govmdpi.com
Given the preclinical success of Momelotinib in various disease models, the deuterated analogue this compound is conceptualized to leverage these benefits. The potential therapeutic applications are therefore an extension of those explored for the parent compound, with the hypothesis that deuteration will enhance its clinical utility.
Interactive Table: Preclinical Efficacy of Momelotinib (Parent Compound)
This table summarizes key preclinical findings for Momelotinib, which form the basis for the conceptual therapeutic applications of its deuterated form.
| Disease Model | Key Findings | Mechanism of Action Implicated | Reference(s) |
| Myelofibrosis (MF) | In a murine model, normalized white blood cell counts, reduced splenomegaly and extramedullary hematopoiesis. | JAK1/JAK2 Inhibition | dovepress.com |
| Myelofibrosis (MF) | In a rat model of anemia of chronic disease, normalized hemoglobin and red blood cell counts. | ACVR1 Inhibition, Hepcidin (B1576463) Reduction | haematologica.org |
| Acute Myeloid Leukemia (AML) | Showed potent inhibitory activity on cells expressing FLT3-ITD mutations; better efficacy than gilteritinib (B612023) in a murine model. | Dual JAK2/FLT3 Inhibition | biorxiv.org |
| Rheumatoid Arthritis (RA) | In rodent models, reduced joint swelling, cartilage damage, and proinflammatory cytokine expression; corrected RA-associated anemia. | JAK1/JAK2 and ACVR1 Inhibition | bioworld.com |
By enhancing the metabolic stability of Momelotinib, the -d4 analogue could potentially offer a more consistent therapeutic effect in these conditions. For myelofibrosis, this could translate to more durable responses in spleen and symptom reduction and more profound improvements in anemia. yuntsg.comnih.gov In AML, where resistance can develop rapidly, a more stable inhibitor could lead to more lasting remissions. biorxiv.org Similarly, in chronic inflammatory conditions like rheumatoid arthritis, improved pharmacokinetics could allow for less frequent dosing and better management of both inflammatory and anemic components of the disease. bioworld.com
Identification of Research Gaps and Unanswered Questions in this compound Biology
Despite the strong theoretical rationale, the biology of this compound remains largely unexplored, presenting significant research gaps. The primary challenge is the absence of direct studies on this specific deuterated entity.
Key Research Gaps:
Lack of Direct Pharmacokinetic and Pharmacodynamic Data: There is no published preclinical or clinical data detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The precise magnitude of the DKIE and its impact on the compound's half-life and bioavailability are unknown. nih.gov
Uncertainty of Metabolic Pathways: While deuteration aims to block known metabolic pathways, it can sometimes lead to "metabolic switching," where the body metabolizes the drug through alternative, previously minor pathways. nih.govmusechem.com It is crucial to determine if deuteration at the 3,3,5,5-positions of the benzamide (B126) ring shunts metabolism elsewhere and whether any new metabolites have altered efficacy or toxicity.
Comparative Efficacy and Potency: It is unknown if this compound retains the same inhibitory potency against JAK1, JAK2, and ACVR1 as its parent compound. While deuteration is not expected to alter target binding directly, subtle conformational changes cannot be ruled out without empirical testing. bloodresearch.or.krdrugbank.com
Interspecies Variability: Preclinical testing often relies on animal models, but metabolic differences between species can affect the translatability of deuteration effects. nih.gov The predictive value of animal studies for this compound in humans is an open question.
Interactive Table: Unanswered Questions in this compound Research
| Research Area | Specific Unanswered Question | Rationale / Importance | Reference(s) |
| Metabolism | Does deuteration at the 3,3,5,5-positions induce metabolic switching to new, uncharacterized pathways? | To ensure that new, potentially harmful or inactive metabolites are not formed, which could negate the benefits of deuteration. | nih.govmusechem.com |
| Pharmacokinetics | What is the precise deuterium kinetic isotope effect (kH/kD) in vivo, and how does it translate to human half-life and exposure? | To confirm the primary hypothesis that deuteration improves the drug's metabolic stability and to establish a potential dosing regimen. | nih.gov |
| Pharmacodynamics | Does this compound exhibit the same or improved inhibitory profile against JAK1, JAK2, and ACVR1 compared to Momelotinib? | To verify that the modification does not negatively impact the drug's mechanism of action and intended therapeutic effect. | bloodresearch.or.krdrugbank.com |
| Translational Biology | How does the response to this compound vary across individuals with different genetic backgrounds (e.g., CYP enzyme polymorphisms)? | To identify potential patient populations who would benefit most from the deuterated version and to personalize therapy. | nih.gov |
Methodological Advancements Required for Comprehensive Understanding of Deuterated Drug Compounds
A comprehensive understanding of deuterated compounds like this compound necessitates the application and refinement of specialized methodologies.
Advanced Synthetic Chemistry: The synthesis of deuterated compounds requires precise, site-selective methods to ensure high levels of isotopic enrichment and avoid isomeric mixtures. nih.gov Recent advances in transition metal-catalyzed reactions and hydrogen isotope exchange (HIE) are crucial for the efficient and scalable production of deuterated active pharmaceutical ingredients (APIs) like this compound. researchgate.net
High-Resolution Analytical Techniques: Characterizing deuterated drugs and their metabolites demands sophisticated analytical tools.
Mass Spectrometry (MS): Ultra-sensitive mass spectrometry is essential for distinguishing between the deuterated drug and its non-deuterated counterparts and for quantifying the compound and its metabolites in complex biological matrices. musechem.compmarketresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are required to confirm the exact position and extent of deuterium incorporation within the molecule. pmarketresearch.comresearchgate.net
In Vivo and In Vitro Metabolic Studies: To address the risk of metabolic switching, detailed metabolism experiments are required. musechem.com This involves using human liver microsomes and hepatocytes in vitro to identify metabolic pathways and conducting in vivo studies in relevant animal models to confirm these findings and quantify metabolite exposure.
Computational Modeling and Simulation: In silico tools can predict the metabolic fate of drugs and estimate the potential impact of deuteration. These models can help prioritize which deuterated analogues to synthesize and test, saving time and resources.
Emerging Technologies and Their Application in Future Research on this compound
Future research on this compound can be significantly accelerated by leveraging emerging technologies that are revolutionizing drug discovery and development.
Predictive Modeling: AI algorithms can analyze vast datasets to predict the pharmacokinetic and toxicological profiles of deuterated molecules, helping to de-risk development. mdpi.comdrugtargetreview.com
Target Identification: Generative AI can identify novel therapeutic applications for compounds like this compound by analyzing complex biological data and predicting new drug-target interactions. rsc.org
Clinical Trial Optimization: AI can help design more efficient clinical trials by identifying optimal patient populations and predicting clinical outcomes, potentially accelerating the path to approval. drugtargetreview.com
Genomic and Proteomic Technologies:
Whole-Genome Sequencing: Integrating genomic data from clinical trial participants can help identify genetic biomarkers that predict a patient's response to this compound, paving the way for personalized medicine. nih.gov
CRISPR and Gene Editing: These tools can be used in preclinical models to precisely validate the molecular targets of this compound and to study mechanisms of resistance.
Advanced Manufacturing Technologies: The FDA's Emerging Technology Program highlights innovations that could be applied to the production of this compound. fda.gov Continuous manufacturing processes, for instance, could enable more efficient, cost-effective, and high-quality production of the deuterated API. fda.gov
Microfluidics and Organs-on-a-Chip: These technologies allow for the creation of complex, multi-cellular human systems in vitro. They can be used to test the efficacy and toxicity of this compound in a more biologically relevant context than traditional cell cultures, potentially improving the prediction of human responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
